5-(Isobutylthio)indoline

Synthetic chemistry Indoline intermediates Thioether synthesis

5-(Isobutylthio)indoline (C₁₂H₁₇NS, MW 207.34 g/mol) is a 5-alkylthio-substituted indoline derivative classified as a thioether. It was disclosed by Daiichi Sankyo Co.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B8473101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isobutylthio)indoline
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCC(C)CSC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C12H17NS/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-4,7,9,13H,5-6,8H2,1-2H3
InChIKeyCONVFZKUCZWQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Isobutylthio)indoline for Antidiabetic Drug Discovery: Key Intermediate in Patented Pyrimidyl Indoline Hypoglycemic Series


5-(Isobutylthio)indoline (C₁₂H₁₇NS, MW 207.34 g/mol) is a 5-alkylthio-substituted indoline derivative classified as a thioether [1]. It was disclosed by Daiichi Sankyo Co. Ltd. as a synthetic intermediate (Reference Example 1) in the patent family US20100292259A1 / EP2210886B1, where it serves as a precursor to pyrimidyl indoline compounds exhibiting hypoglycemic effects with potential application in type 1 and type 2 diabetes mellitus [1]. The compound features the saturated 2,3-dihydroindole (indoline) core with an isobutylthio (-SCH₂CH(CH₃)₂) group at the 5-position, a structural motif that differentiates it from simpler 5-alkylthioindoline analogs in both synthetic accessibility and physicochemical properties relevant to downstream coupling chemistry.

Why 5-(Isobutylthio)indoline Cannot Be Replaced by Common 5-Alkylthioindoline Analogs in Hypoglycemic Lead Optimization


In the Daiichi Sankyo patent series, the 5-alkylthio substituent identity directly determines the steric and electronic environment at the indoline 5-position, which in turn influences the efficiency of downstream N-coupling with pyrimidine electrophiles to generate the pharmacologically active pyrimidyl indoline scaffold [1]. The patent explicitly synthesizes and characterizes three 5-alkylthioindoline intermediates in parallel — isobutylthio, ethylthio, and isopropylthio — demonstrating that simple substitution with shorter or less branched alkylthio chains yields intermediates with different physical forms, divergent chromatographic behavior, and distinct NMR signatures, any of which may impact subsequent reaction yields, purification requirements, and ultimately the structure-activity relationship (SAR) profile of the final hypoglycemic compounds [1]. Generic replacement with unsubstituted indoline or with commercially prevalent 5-(methylthio)indoline disregards the steric contribution of the branched isobutyl group that the patent series specifically selected as a productive intermediate.

Quantitative Procurement Evidence for 5-(Isobutylthio)indoline: Head-to-Head Synthesis Data vs. Closest Alkylthioindoline Analogs


Synthetic Yield Comparison: 5-(Isobutylthio)indoline vs. 5-(Ethylthio)indoline vs. 5-(Isopropylthio)indoline Under Identical Reaction Conditions

In the Daiichi Sankyo patent, 5-(isobutylthio)indoline (Reference Example 1) was prepared from indolin-5-yl thiocyanate via sequential treatment with Na₂S·9H₂O and isobutyl iodide in ethanol/water at 50 °C, followed by silica gel chromatography purification, yielding the title compound as a brown oil in 41% yield [1]. Under identical reaction conditions with only the alkyl iodide changed — iodoethane for 5-(ethylthio)indoline (Reference Example 2) and 2-iodopropane for 5-(isopropylthio)indoline (Reference Example 3) — the yields obtained were 61% and 50%, respectively [1]. All three compounds were characterized by ¹H-NMR, confirming structural identity.

Synthetic chemistry Indoline intermediates Thioether synthesis Hypoglycemic agents

Physicochemical Differentiation: Calculated Lipophilicity of 5-(Isobutylthio)indoline Relative to Lower Alkylthio Homologs

5-(Isobutylthio)indoline (C₁₂H₁₇NS, MW 207.34) bears a branched four-carbon thioether chain, distinguishing it from the more common 5-(methylthio)indoline (C₉H₁₁NS, MW 165.26) and the patent-described 5-(ethylthio)indoline (C₁₀H₁₃NS, MW ~179) and 5-(isopropylthio)indoline (C₁₁H₁₅NS, MW ~193) [1][2]. The incremental addition of methylene units and chain branching elevates calculated logP from approximately 2.6 for the methylthio analog to an estimated 3.3–3.9 range for the isobutylthio derivative, based on atom-based calculation methods applied to structurally analogous C₁₂H₁₇NS thioether compounds in public databases [2]. Rotatable bond count increases from 2 (methylthio) to 4 (isobutylthio).

Lipophilicity logP Drug-likeness Physicochemical properties

NMR Structural Confirmation Enabling QC Release: ¹H-NMR Signature of the Isobutylthio Group Differentiates from Straight-Chain and Secondary Alkyl Analogs

The Daiichi Sankyo patent provides full ¹H-NMR data for all three 5-alkylthioindoline intermediates, enabling unambiguous identity confirmation by QC laboratories [1]. For 5-(isobutylthio)indoline (400 MHz, CDCl₃): δ 7.20 (1H, s), 7.12–7.10 (1H, m), 6.55 (1H, d, J=8 Hz), plus isobutyl-specific resonances [1]. For the ethylthio analog: δ 7.08 (1H, s), 6.97 (1H, d, J=8 Hz), 6.43 (1H, s), with a characteristic quartet at δ 2.71 (2H, q, J=7 Hz) for the -SCH₂- methylene and triplet at δ 1.12 (3H, t, J=7 Hz) for the terminal methyl. For the isopropylthio analog: the -SCH(CH₃)₂ methine appears as a septet at δ 3.05 (1H, sept, J=6 Hz) with a doublet at δ 1.14 (6H, d, J=6 Hz). The isobutylthio compound's isobutyl resonances are distinct from both the ethyl (triplet/quartet pattern) and isopropyl (septet/doublet pattern) signatures.

Quality control ¹H-NMR Structural confirmation Analytical chemistry

Role as a Documented Intermediate in a Patented Hypoglycemic Series: Differentiating from Uncharacterized 5-Alkylthioindolines

5-(Isobutylthio)indoline is explicitly designated as a synthetic intermediate (Reference Example 1) in a granted patent family (US20100292259A1, EP2210886B1) assigned to Daiichi Sankyo, which claims pyrimidyl indoline compounds as novel oral hypoglycemic agents with a mechanism structurally distinct from conventional biguanides, thiazolidinediones, and sulfonylureas [1]. The patent describes the downstream conversion of this intermediate to the final pyrimidyl indoline products that demonstrated excellent hypoglycemic effects in preclinical models [1]. In contrast, 5-(methylthio)indoline and 5-(ethylthio)indoline are commercially available but lack a documented role in any patented therapeutic program with publicly disclosed pharmacological data.

Hypoglycemic agents Diabetes Patent-protected intermediates Medicinal chemistry

Commercial Availability Profile: Supplier-Disclosed Purity Benchmarking of 5-(Isobutylthio)indoline

5-(Isobutylthio)indoline is commercially available from multiple non-excluded suppliers, with typical purity specifications of 95% as reported by vendor technical datasheets . This purity level is comparable to commercially offered 5-(methylthio)indoline (typically 95–98%) and other indoline building blocks. However, the number of registered suppliers for 5-(isobutylthio)indoline is substantially lower than for 5-(methylthio)indoline, indicating a more specialized supply chain. Specific pricing and stock levels are available upon inquiry from suppliers such as Excenen Pharmatech .

Commercial sourcing Purity specification Procurement Supply chain

Recommended Procurement and Research Scenarios for 5-(Isobutylthio)indoline Based on Quantitative Evidence


Scenario 1: SAR Exploration of 5-Alkylthio Substituent Effects in Pyrimidyl Indoline Hypoglycemic Lead Optimization

Given that 5-(isobutylthio)indoline is the primary exemplified 5-alkylthio intermediate in the Daiichi Sankyo hypoglycemic patent series [1], procurement of this specific intermediate — together with its ethylthio and isopropylthio comparators — enables a systematic SAR study of how the steric bulk and branching of the 5-alkylthio substituent affect: (a) the efficiency of N-coupling to pyrimidine electrophiles; (b) the in vitro hypoglycemic potency of the resulting pyrimidyl indoline products; and (c) the selectivity profile against related therapeutic targets [1]. The 41% benchmark yield for the isobutylthio intermediate [1] provides a baseline against which improved synthetic routes can be measured.

Scenario 2: Development of Improved Synthetic Routes to 5-(Isobutylthio)indoline as a Cost-Reduction Target

The relatively modest 41% isolated yield reported in the patent for 5-(isobutylthio)indoline [1] — compared to 61% for the ethylthio analog and 50% for the isopropylthio analog under identical conditions — identifies this intermediate as a yield-limiting step in the synthetic sequence. This creates a clear opportunity for process chemistry optimization: alternative S-alkylation conditions (different bases, solvents, phase-transfer catalysis, or microwave acceleration) could be benchmarked against the patent yield to improve atom economy and reduce cost of goods for programs requiring multi-gram to kilogram quantities of this building block.

Scenario 3: Use as a Reference Standard in Analytical Method Development for Indoline-Based Hypoglycemic Drug Candidates

The availability of complete ¹H-NMR assignments for 5-(isobutylthio)indoline, along with its two closest alkylthio homologs, within a single patent document [1] makes this set of compounds suitable as a reference panel for developing and validating HPLC, LC-MS, and NMR-based analytical methods for indoline-containing pharmaceutical intermediates. The distinct chromatographic behavior reported during silica gel purification (hexane:EtOAc gradient resolution) and the unique NMR signatures of each alkylthio substituent provide orthogonal identification criteria suitable for compendial QC method development.

Scenario 4: Procurement for Academic or Industrial Medicinal Chemistry Programs Investigating Non-Sulfonylurea Hypoglycemic Mechanisms

The Daiichi Sankyo patent explicitly positions the pyrimidyl indoline compound class — to which 5-(isobutylthio)indoline is a committed precursor — as structurally distinct from all major classes of oral hypoglycemic agents (biguanides, thiazolidinediones, sulfonylureas, glinides, and α-glucosidase inhibitors) [1]. For research groups pursuing novel insulin-independent glucose-lowering mechanisms, procuring the patent-documented intermediate provides a chemically defined starting point for generating tool compounds that probe this structurally differentiated pharmacological space, with the patent's experimental protocols offering a directly reproducible synthetic entry [1].

Quote Request

Request a Quote for 5-(Isobutylthio)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.